molecular formula C8H8ClNO2 B2852842 2-Amino-3-chloro-4-methylbenzoic acid CAS No. 27696-37-3

2-Amino-3-chloro-4-methylbenzoic acid

Cat. No.: B2852842
CAS No.: 27696-37-3
M. Wt: 185.61
InChI Key: IRDSLZYXLQZMRI-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-4-methylbenzoic acid is an organic compound with the chemical formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical research and organic synthesis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound is a common intermediate in organic synthesis . Its chlorine atom can be utilized to synthesize a variety of molecular structures . Therefore, future directions could involve exploring new synthetic routes and applications for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. One common method is to dissolve 2-Amino-3-methylbenzoic acid in a solvent such as dimethylformamide (DMF) and react it with N-chlorosuccinimide (NCS) under heated conditions. This reaction selectively introduces a chlorine atom at the desired position due to the electron-donating effect of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.

    Oxidation: Uses oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Uses reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Esterification: Uses alcohols and acid catalysts like sulfuric acid.

    Amidation: Uses amines and coupling agents like carbodiimides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-chloro-4-methylbenzoic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and interactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-amino-3-chloro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDSLZYXLQZMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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